5-Bromo-6-chloropicolinonitrile
Overview
Description
5-Bromo-6-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-6-chloropicolinonitrile involves the use of 3-bromo-2-chloropyridine 1-oxide, trimethylsilyl cyanide, and triethylamine in acetonitrile . The reaction mixture is heated under reflux for three days .Molecular Structure Analysis
The InChI code for 5-Bromo-6-chloropicolinonitrile is 1S/C6H2BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H . This indicates that the compound contains a pyridine ring with bromine and chlorine substituents, as well as a nitrile group.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-6-chloropicolinonitrile are not detailed in the search results, the compound can serve as a useful intermediate in various synthetic processes .Physical And Chemical Properties Analysis
5-Bromo-6-chloropicolinonitrile is a solid at room temperature . It has a density of 1.85±0.1 g/cm3 . The compound is typically stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Computational Analysis and Biological Significance
5-Bromo-6-chloropicolinonitrile (5B3N2C) has been the subject of computational calculations to understand its molecular structure and energy dynamics. Using the DFT/B3LYP method and various analysis techniques like molecular electrostatic potential (MEP) and frontier molecular orbital (FMO), researchers have been able to assess the electron density and reactive sites of 5B3N2C. The biological importance of this compound has been highlighted in a study focusing on molecular docking with a target protein, showcasing its potential as a centromere-associated protein inhibitor. This includes assessing the stability of the compound-protein complex through Molecular Dynamics simulations (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Antiviral and Cytotoxic Activities
Another aspect of 5-Bromo-6-chloropicolinonitrile-related compounds is their antiviral and cytotoxic activities. Studies have shown that compounds like 6-bromoaplysinopsin exhibit significant antimalarial and antimycobacterial activity. Additionally, certain derivatives have shown activity against specific enzymes of the Plasmodium species and displayed binding affinity to serotonin 5-HT2 receptor subtypes (Hu et al., 2002).
Synthesis and Applications in Chemistry
The synthesis of 5-Bromo-6-chloropicolinonitrile and its derivatives involves various chemical reactions, providing insights into the versatility of this compound in chemical synthesis. For instance, the reaction of 5-chloro or bromo-6, 2'-O-cyclouridine with N-bromo or chloro-succinimide forms specific derivatives, indicating the compound's utility in creating diverse chemical structures (Maruyama, Kimura, Sato, & Honjo, 1986).
Electrocatalytic Synthesis
Electrocatalytic synthesis of related compounds like 6-aminonicotinic acid from derivatives of 5-Bromo-6-chloropicolinonitrile has been investigated. This involves electrochemical reduction processes, showcasing the potential of 5-Bromo-6-chloropicolinonitrile in electrochemical applications (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Safety And Hazards
properties
IUPAC Name |
5-bromo-6-chloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCQPDVYUJLEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856951 | |
Record name | 5-Bromo-6-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropicolinonitrile | |
CAS RN |
1256823-65-0 | |
Record name | 5-Bromo-6-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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